3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile
Overview
Description
3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazole . This process includes the reaction of a suitable precursor with trifluoromethylating agents under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group or other substituents on the pyrazole ring can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring.
Scientific Research Applications
3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound is used in the production of advanced materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and modulate their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile (C4F7N): This compound is used as an eco-friendly electrical insulator and has similar structural features.
Trifluoromethylpyridines: These compounds also contain the trifluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanenitrile is unique due to its specific combination of the trifluoromethyl group, pyrazole ring, and propanenitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)6-5(2-1-3-11)4-12-13-6/h4H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMABYMXULZUJQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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